

Propargite Detection in Tea: Analytical Methods & Protocols

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Compound Focus: Propargite

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This document provides a consolidated overview of analytical methods for detecting and quantifying **propargite** residues in tea, focusing on a novel fluorescence technique and a standard HPLC protocol to support research in food safety.

Comparison of Analytical Methods for Propargite Detection

The table below summarizes the key characteristics of different methods for detecting **propargite** in tea and other matrices, highlighting their performance and applicability.

Method	Detection Principle	Limit of Detection (LOD)	Linear Range	Key Advantages / Applications
Fluorescence Sensing (Azide-CD Probe) [1]	Fluorescence quenching via click chemistry	0.35 ng/mL	1.0 - 100.0 ng/mL	High selectivity for terminal alkyne, minimal sample prep, suitable for food matrices [1].

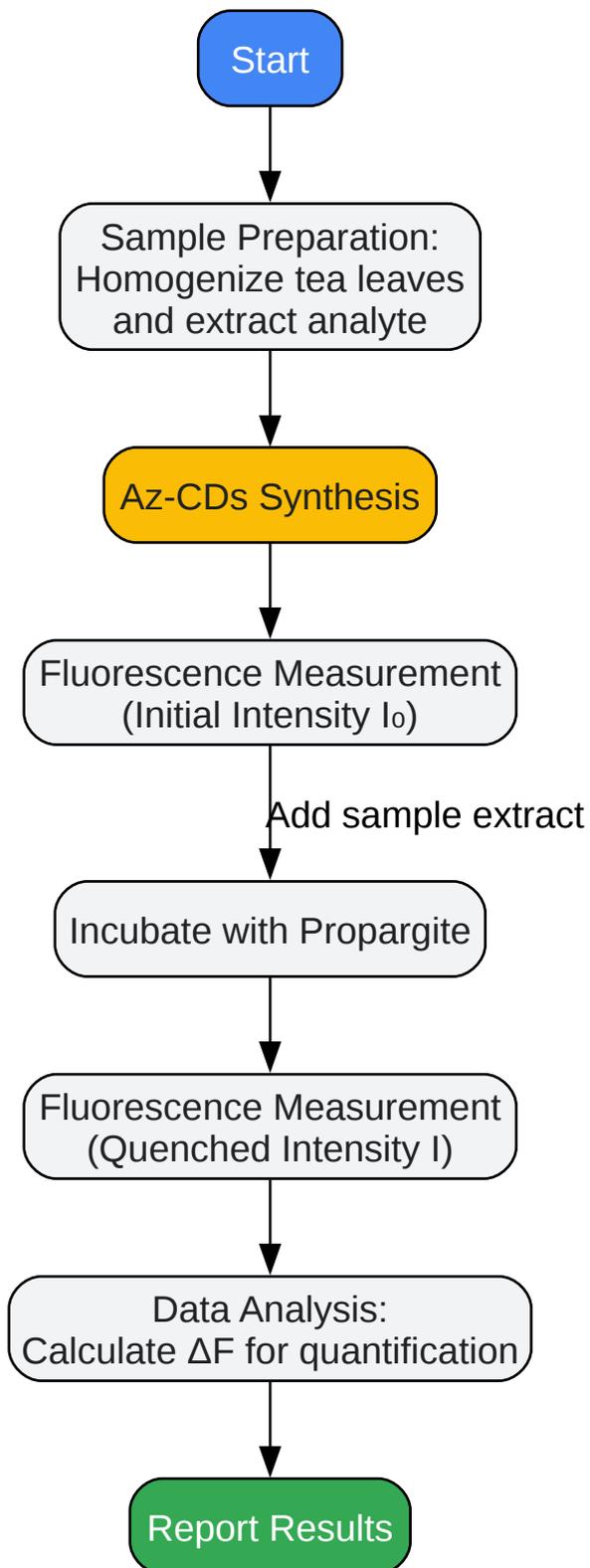
Method	Detection Principle	Limit of Detection (LOD)	Linear Range	Key Advantages / Applications
Fluorescence Sensing (Tea Waste CQD Probe) [2]	Fluorescence "turn on-off" (FRET)	10 ng/mL	Information not specified in source	Eco-friendly probe from tea waste, cost-effective, sensitive [2].
High-Performance Liquid Chromatography (HPLC) [3]	UV detection after separation	100 ng/mL (0.1 µg/mL)	0.10 - 5.0 µg/mL	Well-established protocol, used for persistence and dissipation studies [3].
Gas Chromatography/Mass Spectrometry (GC/MS) [4]	Mass spectrometric detection	15 ppb (ng/g)	Information not specified in source	Confirmatory analysis, high specificity for multi-residue analysis [4].

Detailed Experimental Protocols

Protocol 1: Fluorescence Detection using Azide-Functionalized Carbon Dots (Az-CDs) [1]

This method offers high sensitivity and specificity based on a "click" reaction between the azide group on the carbon dots and the terminal alkyne group of **propargite**.

- **Principle:** The specific reaction induces fluorescence quenching through **aggregation-caused quenching** and **photoinduced electron transfer** [1].
- **Workflow Overview:**



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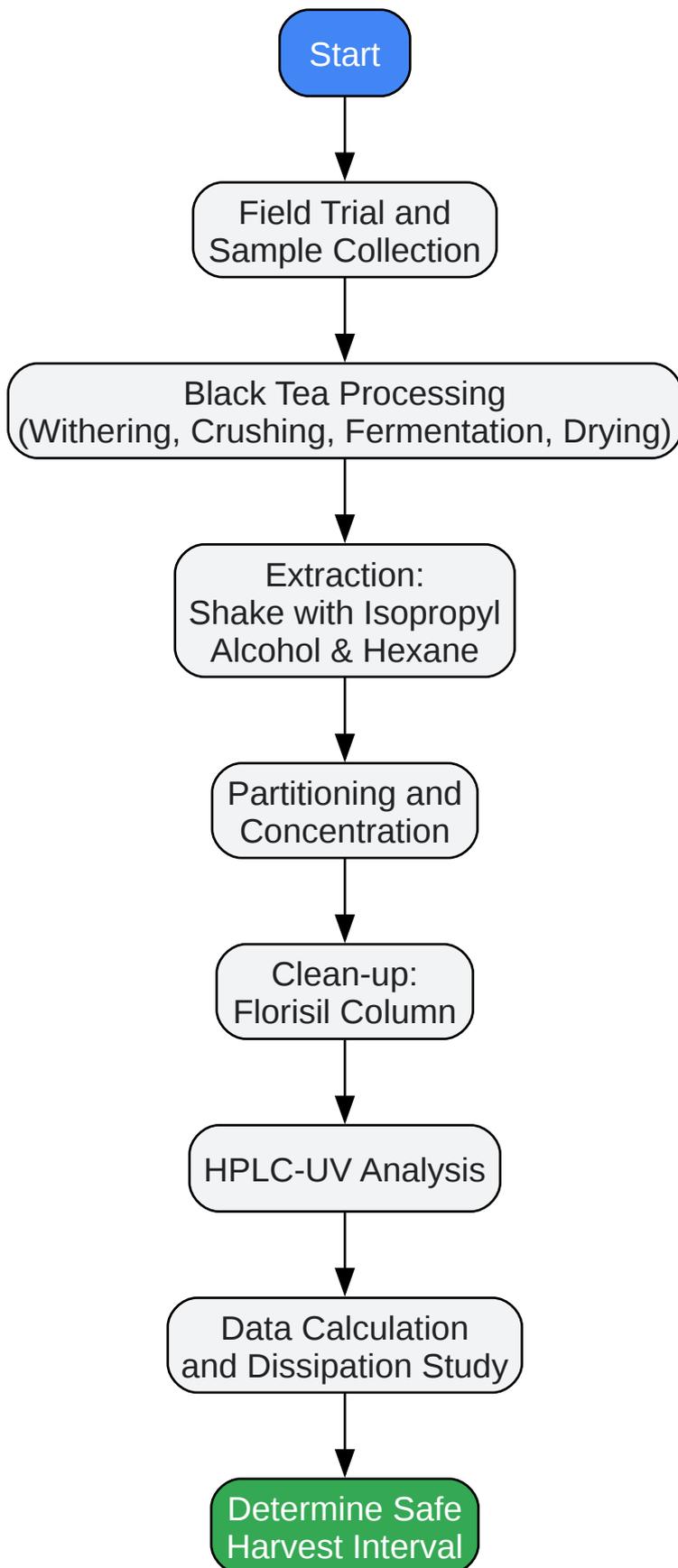
- **Materials and Reagents:**
 - Azide-functionalized carbon dots (Az-CDs)

- **Propargite** standard
- Fresh or dried tea leaves
- Appropriate buffer solutions
- Organic solvents for extraction (e.g., acetonitrile, hexane, isopropyl alcohol)
- **Instrumentation:**
 - Spectrofluorometer
 - Analytical balance
 - Centrifuge
 - Vortex mixer
 - Ultrasonic bath
- **Step-by-Step Procedure:**
 - **Az-CDs Synthesis & Characterization:** Synthesize carbon dots via a hydrothermal/solvothermal method and functionalize with azide groups. Characterize using TEM, FTIR, and XPS [1].
 - **Sample Preparation:** Homogenize tea leaves. Extract **propargite** by shaking the sample with a mixture of **isopropyl alcohol and hexane (1:1, v/v)**. Partition the extract and concentrate using a rotary evaporator [3].
 - **Fluorescence Measurement:**
 - Dilute the Az-CDs probe in a suitable buffer and measure the initial fluorescence intensity (I_0).
 - Incubate the Az-CDs with the processed tea sample extract.
 - Measure the fluorescence intensity after incubation (I).
 - **Quantification:** The degree of quenching ($\Delta F = I_0 - I$) is correlated with the **propargite** concentration. Use a calibration curve constructed with **propargite** standards for accurate quantification [1].
- **Validation Parameters:**
 - **Limit of Detection (LOD):** 0.35 ng/mL [1]
 - **Linear Range:** 1.0 - 100.0 ng/mL [1]
 - **Recovery:** 95.20 - 97.60% in fortified tea samples [1]
 - **Selectivity:** High specificity for **propargite**'s alkyne moiety; negligible interference from other pesticides [1]

Protocol 2: HPLC-UV Detection for Propargite Residues [3]

This is a traditional, robust method used for determining residue persistence and safe harvest intervals.

- **Principle:** Separation based on hydrophobicity followed by UV detection.
- **Workflow Overview:**



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- **Materials and Reagents:**
 - **Propargite** analytical standard (e.g., 95.40% purity) [3]
 - HPLC-grade solvents: hexane, acetone, isopropyl alcohol, acetonitrile [3]
 - Anhydrous sodium sulfate, sodium chloride [3]
 - Florisil (60-100 mesh, pesticide residue grade) for clean-up [3]
- **Instrumentation:**
 - HPLC system with Diode Array Detector (DAD) [3]
 - Chromatography column: **Zorbax Rx C18 (25 cm x 4.6 mm, 5 μm)** [3]
 - Rotary vacuum evaporator
 - Mechanical shaker
 - Centrifuge
- **Step-by-Step Procedure:**
 - **Extraction:** Hydrate 10 g of black tea with 5 mL water. Extract three times with 100 mL of **isopropyl alcohol:hexane (1:1, v/v)** by shaking for two hours. Filter and combine the extracts [3].
 - **Partitioning and Clean-up:**
 - Transfer the extract to a separating funnel with saturated sodium chloride solution. Partition, collect the hexane layer, and dry it over anhydrous sodium sulfate.
 - Concentrate the extract using a rotary evaporator.
 - Clean up the concentrated extract using a Florisil column [3].
 - **HPLC Analysis:**
 - **Mobile Phase:** Acetonitrile and water (75:25, v/v) [3]
 - **Flow Rate:** 1.50 mL/min [3]
 - **Injection Volume:** 10 μL [3]
 - **Column Temperature:** 40°C [3]
 - **Detection:** UV detection at an appropriate wavelength.
- **Validation Parameters:**
 - **LOD:** 0.1 μg/mL [3]
 - **Linear Range:** 0.10 - 5.0 μg/mL ($R^2 = 0.9996$) [3]
 - **Application:** Used to determine a half-life of 1.63-1.92 days for **propargite** in tea and suggest a 7-day safe harvest interval [3].

Key Research Findings and Application Notes

- **Persistence in Tea:** Field studies show **propargite** residues in tea dissipate rapidly, with a half-life of **1.6 to 2.6 days**. Residues can fall below the Codex Maximum Residue Limit (MRL) of 5 mg/kg within 7 days of application [3] [5].

- **Transfer to Beverage:** During tea infusion, not all residues transfer to the drink. One study found only **23.6-40.0%** of **propargite** residues transferred to the infusion, while **35.7-53.2%** remained trapped in the spent leaves [5].
- **Novel Probe Development:** Research demonstrates the feasibility of creating sustainable detection probes by synthesizing Carbon Quantum Dots (CQDs) from tea waste itself, offering a cost-effective and eco-friendly alternative [2].

Conclusion

For monitoring **propargite** in tea, the described **fluorescence-based methods provide superior sensitivity and faster analysis** with minimal sample preparation, making them excellent for rapid screening [1] [2]. The **HPLC-UV method remains a reliable and well-characterized** technique for compliance testing and studying residue dissipation patterns [3]. The choice of method depends on the required sensitivity, available equipment, and specific research objectives.

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